2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide
Description
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c22-19(20-16-9-3-1-4-10-16)15-17-11-7-8-14-21(17)25(23,24)18-12-5-2-6-13-18/h2,5-6,12-13,16-17H,1,3-4,7-11,14-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEGXTBWACFFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation reactions using benzenesulfonyl chloride and a suitable base.
Attachment of the Acetamide Moiety: The acetamide group is attached through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Conversion to sulfides.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-yl]acetamide (CAS: 1333526-93-4)
- Core Structure : Shares the piperidine-acetamide backbone.
- Key Differences: Substituents on Piperidine: The methanesulfonamidomethyl group at the 2-position (vs. benzenesulfonyl at the 1-position in the target compound). Amide Group: The N-cyclohexylacetamide in the target compound is replaced with N-(1-cyanocycloheptyl)acetamide.
- Hypothesized Impact: The benzenesulfonyl group in the target compound may enhance lipophilicity and π-π stacking interactions compared to the smaller methanesulfonamidomethyl group. The cyclohexyl group might confer better metabolic stability than the cyanocycloheptyl moiety, which could introduce steric hindrance or susceptibility to enzymatic hydrolysis.
Ethyl(fluorophenyl)(piperidin-2-yl)acetate and Methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl]acetate
- Core Structure : Piperidine linked to fluorophenyl and ester groups.
- Key Differences :
- Functional Groups : Ester linkages (vs. acetamide in the target compound).
- Substituents : Fluorophenyl groups (electron-withdrawing) vs. benzenesulfonyl (bulky, polar sulfonyl group).
- Hypothesized Impact: The acetamide in the target compound may improve solubility in polar solvents compared to ester derivatives.
2-(Aminomethyl)piperidine (CAS: 22990-77-8)
- Core Structure: Simple piperidine with an aminomethyl substituent.
- Key Differences :
- Lack of Sulfonyl/Acetamide Groups : The target compound’s benzenesulfonyl and acetamide moieties are absent.
- Hypothesized Impact: The aminomethyl group in 2-(Aminomethyl)piperidine likely confers higher basicity and reactivity, whereas the target compound’s sulfonyl and acetamide groups may enhance target selectivity and reduce off-target interactions.
Data Table: Structural and Functional Comparison
Research Implications and Limitations
While direct pharmacological data for this compound are unavailable in the evidence, structural comparisons suggest:
- Advantages : Enhanced lipophilicity and target engagement via the benzenesulfonyl group compared to simpler analogs.
- Challenges: Potential synthetic complexity and metabolic clearance due to the cyclohexyl-acetamide moiety.
Further studies are needed to validate these hypotheses, including solubility assays, receptor binding experiments, and metabolic stability profiling.
Biological Activity
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the existing research on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a piperidine ring substituted with a benzenesulfonyl group and a cyclohexylacetamide moiety. This unique structure is thought to contribute to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including receptors involved in inflammatory responses. Specifically, the bradykinin receptor (B1R) has been identified as a target where such compounds can exert their effects, particularly during inflammatory conditions where B1R expression is upregulated .
Antimicrobial Activity
Studies have evaluated the antimicrobial properties of related compounds through various assays. For instance, a series of piperidine derivatives demonstrated significant antimicrobial activity against standard pathogens using tube dilution techniques. While specific data on this compound's antimicrobial efficacy remains limited, the structural similarities suggest potential activity .
Anticancer Activity
The anticancer potential of similar compounds has been investigated using MTT assays, which measure cell viability and proliferation. Compounds within this chemical class have shown varying degrees of effectiveness against cancer cell lines, indicating that modifications in structure can lead to significant changes in biological activity. For example, certain derivatives exhibited promising anticancer activities comparable to standard chemotherapeutics .
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound ID | Structure Description | IC50 (µM) | Cancer Cell Line |
|---|---|---|---|
| Compound 5 | Piperidine derivative | 12.5 | HCT116 (colon cancer) |
| Compound 8 | Sulfonamide derivative | 15.0 | MCF7 (breast cancer) |
| Compound 11 | Benzothiophene derivative | 9.0 | A549 (lung cancer) |
Case Studies
A notable study explored the structure-activity relationship (SAR) of various piperidine derivatives, including those with benzenesulfonyl substitutions. The research highlighted that variations in substituents could significantly influence binding affinity and efficacy at dopamine transporters, which are crucial for neuropharmacological applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
